molecular formula C21H26O2 B5012246 2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one

2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one

Cat. No.: B5012246
M. Wt: 310.4 g/mol
InChI Key: UOQXUPFVOSLQFO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes two phenyl rings, one substituted with an ethoxy group and the other with a pentyl group, connected by an ethanone moiety.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-5-6-7-17-8-12-19(13-9-17)21(22)16-18-10-14-20(15-11-18)23-4-2/h8-15H,3-7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXUPFVOSLQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one can be achieved through various organic synthesis methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development due to its aromatic ketone structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one depends on its interaction with molecular targets. The compound’s carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The aromatic rings may also engage in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-(4-pentylphenyl)ethan-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-Ethoxyphenyl)-1-(4-butylphenyl)ethan-1-one: Similar structure with a butyl group instead of a pentyl group.

Uniqueness

2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one is unique due to the specific combination of ethoxy and pentyl substituents, which can influence its chemical reactivity and biological activity. The presence of these groups may enhance the compound’s solubility, stability, and interaction with target molecules compared to its analogs.

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